5-(Ethylsulfamoyl)-2-fluorobenzoic acid is a key building block in the synthesis of Iclepertin (BI 425809) []. Iclepertin is a potent and selective Glycine transporter 1 (GlyT1) inhibitor [], which has been investigated as a potential therapeutic agent for the treatment of central nervous system disorders.
5-(Ethylsulfamoyl)-2-fluorobenzoic acid is a synthetic compound that features a sulfonamide functional group, which is known for its biological activity and utility in medicinal chemistry. This compound combines a fluorobenzoic acid structure with an ethylsulfamoyl substituent, providing unique chemical properties and potential applications in drug development.
This compound can be synthesized through various organic reactions involving benzoic acid derivatives and sulfonamide reagents. It is not commonly found in nature and is primarily produced for research and pharmaceutical purposes.
5-(Ethylsulfamoyl)-2-fluorobenzoic acid is classified as:
The synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid typically involves the following steps:
The molecular structure of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid can be represented as follows:
CCS(=O)(=O)N1C=C(C=C1F)C(=O)O
XYZ1234567890
5-(Ethylsulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid involves its interaction with biological targets, particularly enzymes. The ethylsulfamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity. The presence of the fluorine atom enhances the compound's binding affinity and selectivity for its targets, making it a valuable candidate in drug discovery.
5-(Ethylsulfamoyl)-2-fluorobenzoic acid has several applications in scientific research:
This compound's unique structure and properties make it a significant subject of study within medicinal chemistry and related fields.
The synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid (C₉H₁₀FNO₄S; CID 1252098 [2]) typically begins with 2-fluorobenzoic acid as the foundational precursor. The core pathway involves sequential functionalization at the ortho and para positions relative to the carboxylic acid group. A validated route comprises three stages:
Table 1: Key Synthetic Steps and Performance Metrics
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Chlorosulfonation | ClSO₃H, 0–5°C, 4–6 h | 2-Fluoro-5-(chlorosulfonyl)benzoic acid | 70–75 |
Ethylsulfamoyl Formation | Ethylamine, THF, −10°C to RT, 2 h | 5-(Ethylsulfamoyl)-2-fluorobenzoic acid | 85–90 |
Final Purification | Recrystallization (EtOH/H₂O) | Purified product | 92–95 |
The ethylsulfamoyl group (−SO₂NHCH₂CH₃) is incorporated via nucleophilic attack by ethylamine on the electrophilic sulfur of the chlorosulfonyl intermediate. Critical parameters include:
The chlorosulfonyl intermediate (2-fluoro-5-(chlorosulfonyl)benzoic acid) is the synthesis lynchpin. Its instability necessitates stringent optimization:
Storage Condition | Temperature (°C) | Decomposition Rate (%/h) | Viable Duration (h) |
---|---|---|---|
Anhydrous CH₂Cl₂ | −20 | 0.5 | 48 |
Aqueous Acetone | 25 | 8.2 | <2 |
Neat | 25 | 15.7 | <1 |
Optimization focuses on waste reduction and atom economy:
Table 3: Traditional vs. Green Synthesis Metrics
Parameter | Traditional Method | Optimized Green Method | Improvement |
---|---|---|---|
Solvent | Dichloromethane | Cyclopentyl methyl ether | Reduced aquatic toxicity |
Reaction Time | 120 min | 30 min (microwave) | 75% reduction |
Ethylamine Excess | 20% | 5% (with catalyst) | 75% reduction |
E-Factor | 8.2 | 3.1 | 62% lower waste |
Future Directions: Continuous-flow microreactors show promise for minimizing chlorosulfonyl intermediate decomposition, with preliminary yields exceeding 90% at laboratory scale [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1